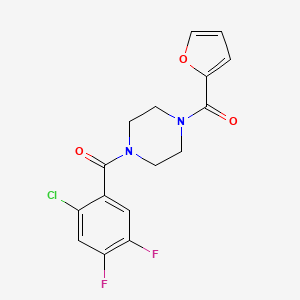![molecular formula C19H18N4O2 B4877222 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B4877222.png)
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole, also known as GW405833, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called indoles, which are known to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of several enzymes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in regulating oxidative stress and inflammation.
Biochemical and Physiological Effects
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have several biochemical and physiological effects, including anti-inflammatory, neuroprotective, and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activity of enzymes involved in inflammation. Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole in laboratory experiments is that it has been extensively studied and its mechanism of action is well-understood. Additionally, it has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one limitation of using 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole in laboratory experiments is that it may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole. One area of interest is its potential therapeutic applications in cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential off-target effects. Finally, the development of more potent and selective analogs of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole may lead to the discovery of new therapeutic agents for a variety of diseases.
Synthesemethoden
The synthesis of 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole involves a multi-step process that begins with the reaction of isonicotinic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperazine to produce the amide, which is subsequently cyclized to form the indole ring. The final product is obtained by reacting the indole with 4-chlorobenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 2-[(4-isonicotinoyl-1-piperazinyl)carbonyl]-1H-indole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
[4-(1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-18(14-5-7-20-8-6-14)22-9-11-23(12-10-22)19(25)17-13-15-3-1-2-4-16(15)21-17/h1-8,13,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXJRJBCHUKBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {4-[(4-fluorobenzoyl)amino]phenoxy}acetate](/img/structure/B4877148.png)
![5-[(2-methoxybenzoyl)amino]-2-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4877152.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4877163.png)
![N-{[2-(cyclohexylcarbonyl)hydrazino]carbonothioyl}-2-methoxybenzamide](/img/structure/B4877169.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-2,5-dimethylbenzenesulfonohydrazide](/img/structure/B4877176.png)

![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]-4-methylbenzamide](/img/structure/B4877185.png)

![7-(2-furyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4877210.png)
![2-{[2-({[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4877216.png)

![3-[({3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4877234.png)